Cyhalothrin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

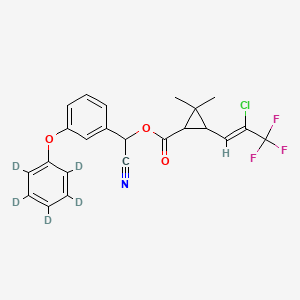

Molecular Formula |

C23H19ClF3NO3 |

|---|---|

Molecular Weight |

454.9 g/mol |

IUPAC Name |

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/i3D,4D,5D,8D,9D |

InChI Key |

ZXQYGBMAQZUVMI-DDTMAYSRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cyhalothrin-d5: Chemical Properties and Structure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Cyhalothrin-d5. It is intended for professionals in research and development who require detailed technical information on this isotopically labeled compound.

Introduction

This compound is the deuterium-labeled form of Cyhalothrin (B162358), a synthetic pyrethroid insecticide.[1] Specifically, it is often a labeled analog of lambda-cyhalothrin (B1674341), where five protons on the phenoxy ring are replaced by deuterium (B1214612).[2] Pyrethroids are a class of insecticides that mimic the structure and action of the natural insecticide pyrethrin.[3][4] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical chemistry, primarily as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its physical properties are nearly identical to the unlabeled counterpart, allowing it to behave similarly during sample preparation and analysis, which is crucial for correcting matrix effects and analyte loss.[2]

Chemical Properties and Structure

The fundamental chemical and physical characteristics of this compound are critical for its application as an analytical standard. The deuterium labeling results in a higher molecular weight compared to the unlabeled compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | [(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | [5] |

| CAS Number | 2411870-79-4 (for phenoxy-d5) | [1] |

| Molecular Formula | C₂₃H₁₄D₅ClF₃NO₃ | [1] |

| InChI Key | ZXQYGBMAQZUVMI-FVPAAZJJSA-N | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 454.88 g/mol | [1][2][6] |

| Appearance | Colorless to light yellow liquid or solid | [1][6] |

| Purity | ≥98.0% | [2] |

| Storage Temperature | 2-8°C or -20°C for solutions | [1][2] |

| XLogP3 | 6.1 | [5] |

The structure of this compound is identical to that of its parent isomer, lambda-cyhalothrin, with the exception of the five deuterium atoms on the phenoxy group. This specific labeling is crucial for its use as an internal standard, as it does not significantly alter the molecule's chemical behavior but allows it to be distinguished by mass spectrometry.

Applications and Logical Workflow

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of cyhalothrin residues in various matrices, including food and environmental samples.[2][7] This technique involves adding a known amount of the labeled standard to a sample before extraction and analysis. Because the labeled and unlabeled compounds exhibit the same behavior during these steps, any loss of the target analyte can be accurately corrected by measuring the recovery of the internal standard.

Caption: Workflow for quantitative analysis using this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate use of this compound. Below is a summary of a typical analytical protocol and an overview of the synthesis process for the parent compound.

A common method for analyzing pyrethroid residues in food and agricultural products is a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure followed by enantioselective LC-MS/MS analysis.[8]

-

Sample Preparation (Extraction): A homogenized sample is weighed into a centrifuge tube. A known quantity of this compound internal standard solution is added. Acetonitrile is added for extraction, followed by a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation. The mixture is shaken vigorously and centrifuged.

-

Sample Clean-up (Dispersive SPE): An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a clean-up sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences) and MgSO₄. The tube is vortexed and centrifuged.

-

LC-MS/MS Analysis: The final cleaned extract is injected into an LC-MS/MS system. Chromatographic separation is often achieved on a chiral stationary phase to separate the different isomers of cyhalothrin.[8] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the unlabeled analyte and the this compound internal standard.

-

Quantification: The concentration of the native cyhalothrin is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: A typical QuEChERS experimental workflow.

The synthesis of lambda-cyhalothrin, the unlabeled counterpart, provides insight into the formation of the core structure. A common industrial process involves several key steps:

-

Acid Chloride Formation: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is converted to its corresponding acid chloride.[9]

-

Condensation: The acid chloride is reacted with 3-phenoxy-benzaldehyde and a cyanide source (e.g., sodium cyanide) in the presence of a phase-transfer catalyst to form the cyhalothrin ester.[9][10]

-

Epimerization: The resulting mixture of isomers undergoes an epimerization reaction, often catalyzed by a base, to enrich the desired lambda-cyhalothrin isomer pair, which can then be isolated.[9][10]

The synthesis of this compound would follow a similar pathway, utilizing a deuterated 3-phenoxy-benzaldehyde precursor.

Metabolism and Signaling Pathways of Lambda-Cyhalothrin

While this compound itself is not typically studied for its biological activity, the metabolic and signaling pathways of its parent compound, lambda-cyhalothrin, are well-documented and relevant for understanding its environmental and toxicological profile.

The primary metabolic pathway for lambda-cyhalothrin in animals involves the cleavage of the ester bond, which is a common detoxification route for pyrethroids.[11] This initial hydrolysis yields two main fragments: a cyclopropane (B1198618) carboxylic acid derivative and a phenoxybenzyl alcohol derivative.[11]

-

Acid Moiety: The acid portion, cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP), is a major metabolite.[12]

-

Alcohol Moiety: The alcohol portion is further oxidized to 3-phenoxybenzoic acid (3-PBA).[12]

These primary metabolites can then undergo further hydroxylation and conjugation (e.g., with glucuronic acid or sulfate) before being excreted, primarily in the urine.[11][12] Both CFMP and 3-PBA are considered key biomarkers for assessing human exposure to lambda-cyhalothrin.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. λ-三氟氯氰菊酯-(苯氧基-d5) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 4. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gamma-Cyhalothrin-d5 | C23H19ClF3NO3 | CID 124202471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. CN103420872A - Preparation method of lambda-cyhalothrin - Google Patents [patents.google.com]

- 10. US7468453B2 - Production process of gamma-cyhalothrin - Google Patents [patents.google.com]

- 11. fao.org [fao.org]

- 12. Documenting the kinetic time course of lambda-cyhalothrin metabolites in orally exposed volunteers for the interpretation of biomonitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Cyhalothrin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cyhalothrin-d5, a deuterated internal standard crucial for the accurate quantification of Cyhalothrin in various matrices. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data, tailored for professionals in research, and drug development.

Introduction

Cyhalothrin is a potent synthetic pyrethroid insecticide widely used in agriculture and public health. To facilitate residue analysis and pharmacokinetic studies, a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The introduction of five deuterium (B1214612) atoms into the phenoxybenzyl moiety of the molecule provides a distinct mass shift, enabling reliable differentiation from the unlabeled analyte.

This guide details a robust synthetic route to this compound, commencing from commercially available deuterated starting materials.

Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 3-phenoxybenzyl-d5 alcohol (the deuterated alcohol component) and 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid chloride (the acid chloride component). These intermediates are then coupled via an esterification reaction to yield the final product.

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps.

Synthesis of 3-Phenoxybenzyl-d5 Alcohol

The preparation of the deuterated alcohol intermediate can be achieved through an Ullmann condensation of phenol-d6 and m-hydroxybenzyl alcohol.

Materials:

-

Phenol-d6

-

m-Hydroxybenzyl alcohol

-

Copper(I) iodide

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a stirred solution of m-hydroxybenzyl alcohol in DMF, add potassium carbonate and copper(I) iodide.

-

Add phenol-d6 to the mixture.

-

Heat the reaction mixture to reflux and stir for 24 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and pour it into 1 M hydrochloric acid.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 3-phenoxybenzyl-d5 alcohol.

Synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride

This reactive acid chloride is prepared from the corresponding carboxylic acid.

Materials:

-

3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

-

Thionyl chloride

-

Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Suspend 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid in toluene.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

-

The resulting crude acid chloride can be used in the next step without further purification.

Synthesis of this compound

The final step involves the esterification of the deuterated alcohol with the acid chloride.

Materials:

-

3-Phenoxybenzyl-d5 alcohol

-

3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride

-

Pyridine

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 3-phenoxybenzyl-d5 alcohol and pyridine in toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride in toluene to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Phenol-d6 | [1] |

| Final Product | This compound | [1] |

| Molecular Formula | C₂₃H₁₄D₅ClF₃NO₃ | |

| Molecular Weight | 454.88 g/mol | |

| Isotopic Enrichment | 98.7% | [1] |

| Chemical Purity | High (as confirmed by ¹H NMR and Mass Spectrometry) | [1] |

Characterization Data:

The structure and isotopic abundance of the synthesized this compound are confirmed by ¹H NMR and mass spectrometry.[1]

-

¹H NMR: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the five protons on the phenoxy ring, confirming successful deuteration. The remaining proton signals should be consistent with the structure of Cyhalothrin.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, confirming the incorporation of five deuterium atoms.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The described multi-step synthesis, utilizing commercially available deuterated starting materials, offers a reliable route to this essential internal standard. The provided protocols and data serve as a valuable resource for researchers and scientists engaged in pesticide residue analysis and related fields, enabling the accurate and robust quantification of Cyhalothrin.

References

Physical and chemical characteristics of Cyhalothrin-d5

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cyhalothrin-d5

Introduction

This compound is the deuterium-labeled form of Cyhalothrin (B162358), a synthetic pyrethroid insecticide.[1] Specifically, it is an isotopologue where five hydrogen atoms on the phenoxy ring have been replaced with deuterium (B1214612).[2] This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS).[1] Because isotope-labeled compounds share nearly identical physical and chemical properties with their non-labeled counterparts, they serve as ideal internal standards for accurate quantification in complex matrices, effectively compensating for analyte loss during sample preparation and mitigating matrix effects in LC-MS or GC-MS analysis.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, details relevant experimental protocols, and visualizes key workflows for its application.

Physical and Chemical Properties

While specific experimental data for every physical property of the deuterated form is not always available, the properties are considered to be nearly identical to the unlabeled Cyhalothrin. The following tables summarize the key characteristics.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | [(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | [2] |

| Synonyms | λ-Cyhalothrin-d5, gamma-Cyhalothrin-d5, Cyhalothrin-(phenoxy-d5) | [2] |

| Molecular Formula | C₂₃H₁₄D₅ClF₃NO₃ | [1][3] |

| Molecular Weight | 454.88 g/mol | [1][3] |

| CAS Number | 2411870-79-4 | [1] |

| Unlabeled CAS | 68085-85-8 (for Cyhalothrin) | [1][4] |

| Purity | ≥98.0% | [1] |

Table 2: Physical Characteristics of Cyhalothrin and this compound

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or solid | [1][3] |

| Melting Point | 49.2 °C (for λ-Cyhalothrin) | [4][5] |

| Boiling Point | Decomposes before boiling | [4] |

| Water Solubility | 0.005 mg/L (at 20 °C, for Cyhalothrin) | [4] |

| Solubility (Organic) | Very soluble in acetone, dichloromethane, methanol, hexane, toluene (B28343) (>500 g/L at 20 °C) | [4][6] |

| Vapor Pressure | 1.5 x 10⁻⁹ mm Hg (at 25 °C, for λ-Cyhalothrin) | [5] |

| LogP (Octanol/Water) | 6.1 - 6.8 | [2][6] |

| Storage Temperature | 2-8°C or -20°C in solution for long-term storage | [1] |

Stability and Reactivity

-

Thermal Stability : Cyhalothrin is stable at temperatures below 220°C and decomposes at 275°C.[5][6]

-

Light Stability : It is relatively stable to degradation in sunlight, a property that allows for its effective use in agriculture.[5] A study noted that the loss on storage in light is less than 10% over 20 months.[6]

-

Hydrolysis : The ester bond is susceptible to hydrolysis, especially under alkaline conditions. Lambda-cyhalothrin is stable at pH 5 but hydrolyzes at pH 9 with a half-life of approximately 7 days.[5]

-

Incompatible Materials : Avoid strong oxidizing agents, reducing agents, and water (due to hydrolysis).[3]

Experimental Protocols

Synthesis of this compound

A documented method describes the synthesis of D5-Cyhalothrin using D6-phenol as the starting material to achieve high isotopic enrichment.[7]

Methodology:

-

Starting Material: The synthesis begins with D6-phenol.

-

Esterification: The core of the synthesis involves the esterification of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride with alpha-cyano-3-(phenoxy-d5)benzyl alcohol.[5][8] The deuterated phenoxy benzyl (B1604629) alcohol intermediate is prepared from the starting D6-phenol.

-

Purification: The final product is purified to achieve high chemical purity (e.g., >98%).

-

Confirmation: The structure and isotopic abundance are confirmed using analytical techniques such as ¹H NMR and mass spectrometry to ensure successful deuterium labeling and purity.[7]

Quantification by Isotope Dilution GC-MS/MS

This compound is primarily used as an internal standard for the quantification of cyhalothrin in environmental and food samples.

Methodology:

-

Sample Preparation: A homogenized sample (e.g., fruit, soil, water) is accurately weighed or measured.

-

Internal Standard Spiking: A known amount of this compound solution (in a solvent like acetonitrile (B52724) or acetone) is added to the sample at the beginning of the extraction process.

-

Extraction: The sample is extracted using an appropriate organic solvent (e.g., acetonitrile) often followed by a salting-out step (QuEChERS method).

-

Cleanup: The crude extract is cleaned using solid-phase extraction (SPE) or dispersive SPE (d-SPE) with materials like PSA (primary secondary amine) and C18 to remove interfering matrix components.

-

Analysis: The final extract is concentrated and injected into a Gas Chromatograph (GC) coupled with a tandem Mass Spectrometer (MS/MS).

-

GC Separation: A capillary column (e.g., coated with OV-101) is used to separate the analyte from other compounds. Capillary columns can separate the diastereoisomers of cyhalothrin.[5]

-

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both unlabeled cyhalothrin and this compound are monitored for high selectivity and sensitivity.

-

-

Quantification: The concentration of cyhalothrin in the original sample is calculated by comparing the peak area ratio of the native analyte to the this compound internal standard against a calibration curve. This ratio corrects for any loss of analyte during the entire procedure.

Visualizations

The following diagram illustrates the general workflow for using this compound as an internal standard in a typical analytical procedure.

Caption: Workflow for Cyhalothrin analysis using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gamma-Cyhalothrin-d5 | C23H19ClF3NO3 | CID 124202471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 5. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 6. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Cyhalothrin (Ref: OMS 2011) [sitem.herts.ac.uk]

Cyhalothrin-d5: A Technical Guide for Analytical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Cyhalothrin-d5 analytical standard, designed for precise and accurate quantification in research and analytical laboratories. This document outlines the technical specifications, experimental applications, and the fundamental role of this isotopically labeled internal standard in modern analytical workflows.

Core Technical Data

This compound serves as an ideal internal standard for the analysis of cyhalothrin (B162358) and its isomers, such as lambda-cyhalothrin, by mass spectrometry. Its physical and chemical properties closely mirror the unlabeled analyte, ensuring equivalent behavior during sample preparation and analysis, which is crucial for correcting matrix effects and analyte loss.[1]

| Property | Value | Source |

| Chemical Name | λ-Cyhalothrin-(phenoxy-d5) | [1] |

| Synonyms | λ-Cyhalothrin-d5 | [1] |

| Molecular Formula | C₂₃D₅H₁₄ClF₃NO₃ | [1] |

| Molecular Weight | 454.88 g/mol | [1] |

| Assay (Purity) | ≥98.0% (HPLC) | [1] |

| Isotopic Enrichment | 98.7% | [2][3] |

| Format | Neat | [1] |

| Storage Temperature | 2-8°C | [1] |

| Application | Isotope Dilution Mass Spectrometry (IDMS) | [1] |

Chemical Structures

The structural difference between Cyhalothrin and its deuterated analog is the substitution of five hydrogen atoms with deuterium (B1214612) on the phenoxy ring.

References

Sourcing Cyhalothrin-d5: A Guide for Analytical Laboratories

For researchers, scientists, and professionals in drug development requiring Cyhalothrin-d5 for analytical purposes, several reputable suppliers offer this isotopically labeled standard. This guide provides an overview of vendors and key product details to facilitate procurement.

Available Product:

The most commonly available form of this standard is λ-Cyhalothrin-(phenoxy-d5) . In this variant, five protons on the phenoxy group of the λ-cyhalothrin molecule are replaced by deuterium (B1214612). This labeled compound is primarily utilized in isotope dilution mass spectrometry (IDMS) for the precise quantification of pesticide residues.

Prominent Suppliers:

A primary and widely recognized supplier for this analytical standard is Sigma-Aldrich . They offer λ-Cyhalothrin-(phenoxy-d5) under their PESTANAL® product line, which signifies that it is an analytical standard.[1] This product is intended for routine analytics and screening tests.[1]

Other vendors that distribute Sigma-Aldrich products, such as LabMart , also list λ-Cyhalothrin-(phenoxy-d5) in their catalogs.[2]

LGC Standards is another key supplier in the field of reference materials. While they offer the unlabeled lambda-Cyhalothrin, researchers should directly inquire about the availability of the deuterated form.[3] LGC Standards emphasizes that their reference materials are produced in accordance with ISO 17034, ensuring high quality and competence as a reference standard manufacturer.[3]

Key Product Specifications:

The following table summarizes the chemical information for this compound.

| Attribute | Value |

| Chemical Name | λ-Cyhalothrin-(phenoxy-d5) |

| Synonyms | λ-Cyhalothrin-d5 |

| Molecular Formula | C₂₃H₁₄D₅ClF₃NO₃ |

| Application | Isotope dilution mass spectrometry (IDMS) |

Note: The molecular formula is inferred from the replacement of 5 hydrogen atoms with deuterium on the phenoxy ring of λ-Cyhalothrin (C₂₃H₁₉ClF₃NO₃).

Experimental Workflow for Procurement:

To acquire this compound analytical standard, the following logical workflow is recommended.

Caption: A streamlined workflow for the procurement of analytical standards.

When placing an order, it is crucial to obtain and review the Certificate of Analysis (CoA) to ensure the product meets the specific requirements of your analytical method, including purity and isotopic enrichment.

References

A Comprehensive Technical Guide to the Safe Handling of Cyhalothrin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling procedures, and relevant experimental considerations for Cyhalothrin-d5. Given that this compound is an isotopically labeled version of cyhalothrin (B162358), its chemical and toxicological properties are considered equivalent to the unlabeled parent compound and its isomers, such as lambda-cyhalothrin (B1674341).[1] The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of cyhalothrin pesticides.[1]

Substance Identification and Properties

Cyhalothrin is a synthetic pyrethroid insecticide.[2][3] The "-d5" designation indicates that five hydrogen atoms on the phenoxy ring have been replaced with deuterium.[1] This labeling provides a distinct mass signature for use in analytical chemistry without altering the compound's chemical behavior during sample preparation and analysis.[1]

Table 1: Physical and Chemical Properties of Cyhalothrin/Lambda-Cyhalothrin

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C23H14ClD5F3NO3 (for D5 variant) | [4] |

| Molecular Weight | 454.88 g/mol (for D5 variant) | [1][4] |

| Appearance | Colorless to beige solid or yellow-brown viscous liquid (technical grade).[2][3][5] | [2][3][5] |

| Odor | Mild, characteristic.[2][3][5] | [2][3][5] |

| Solubility in Water | Low; 5 x 10-3 mg/L.[5] | [5] |

| Vapor Pressure | 1.5 x 10-9 mm Hg at 20°C (nonvolatile).[5] | [5] |

| Stability | Stable to light; decomposes at 275°C. Slowly hydrolyzed in water in sunlight at pH 7-9.[2] |[2] |

Hazard Identification and Toxicology

Cyhalothrin is classified as a Type II pyrethroid, which acts as a potent neurotoxin to insects and is also toxic to mammals and aquatic life.[2][6] The primary mechanism of action involves the disruption of sodium channel function in nerve cells, leading to prolonged excitation, paralysis, and death.[5]

Table 2: Acute Toxicity Data for Lambda-Cyhalothrin

| Route | Species | Value | Classification | Source |

|---|---|---|---|---|

| Oral LD50 | Rat (male) | 79 mg/kg | Highly to Moderately Toxic | [5] |

| Oral LD50 | Rat (female) | 56 mg/kg | Highly to Moderately Toxic | [5][7] |

| Dermal LD50 | Rat | 632 mg/kg | Moderately Toxic | [5][7] |

| Inhalation LC50 (4h) | Rat | 0.175 - 0.315 mg/L | Moderately Toxic |[5] |

Key Health Hazards:

-

Acute Toxicity: Toxic if swallowed and may be fatal if it enters airways.[8][9] Harmful if inhaled or absorbed through the skin.[8][10]

-

Skin and Eye Irritation: Causes skin and eye irritation.[8][9] A common effect of dermal exposure is paresthesia, a tingling, itching, or burning sensation on the skin, which is typically transient and resolves within 24-36 hours.[2][11]

-

Neurotoxicity: May cause effects on the peripheral nervous system, potentially leading to dizziness, headache, convulsions, and ataxia.[12][13]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[5][14][15] It is highly toxic to fish and aquatic invertebrates.[5]

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to minimize exposure risk for laboratory personnel.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][8]

-

Prevent eating, drinking, and smoking in areas where the chemical is handled.[10][14][15]

Storage:

-

Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[8][14] Recommended storage temperature is often 2-8°C.[1]

Personal Protective Equipment (PPE): The specific PPE required can vary based on the formulation and task. Always consult the product-specific Safety Data Sheet.[6][16] A comprehensive PPE setup includes:

-

Eye Protection: Chemical splash goggles or a face shield.[10][16]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and coveralls as needed.[7][8][17] Pant legs should be worn over boots.[16]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (R, P, or HE) is recommended.[10]

Caption: Workflow for the safe handling of this compound in a laboratory setting.

First Aid and Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][15]

-

Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes. Call a poison control center or doctor for advice.[10]

-

Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention.[9][10]

-

Ingestion: Call a poison control center or doctor immediately. Do NOT induce vomiting, as the product may contain petroleum distillates that can cause aspiration pneumonia.[9][10] Do not give anything by mouth to an unconscious person.[10]

Accidental Release Measures:

-

Evacuate unnecessary personnel from the area.[10]

-

Prevent the spill from entering drains or waterways.[4]

-

For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite) and collect into a suitable, closed container for hazardous waste disposal.[4][9]

-

Clean the spill area thoroughly with a detergent and water.[10]

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard for the quantification of cyhalothrin residues in complex matrices like food, soil, or water. The following is a generalized protocol for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify lambda-cyhalothrin in a sample matrix using isotope dilution.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of the sample (e.g., 5-10 g of fruit puree).

-

Spike the sample with a known amount of this compound solution (internal standard) at a concentration similar to the expected analyte concentration.

-

Perform a solvent extraction, typically using an organic solvent like acetonitrile (B52724). This is often followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation (a technique known as QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe).

-

Vortex and centrifuge the sample to separate the layers.

-

-

Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the acetonitrile (upper) layer.

-

Add a mixture of dSPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and MgSO4 to remove residual water).

-

Vortex and centrifuge.

-

-

Analysis by LC-MS/MS:

-

Transfer the final cleaned extract into an autosampler vial.

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

-

Liquid Chromatography (LC): Use a C18 reverse-phase column to separate the analyte from matrix components. A gradient elution with mobile phases like water and methanol/acetonitrile (both often containing a small amount of formic acid or ammonium (B1175870) formate) is typical.

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both lambda-cyhalothrin and the this compound internal standard to ensure accurate identification and quantification.

-

-

Quantification:

-

Create a calibration curve using standards of lambda-cyhalothrin of known concentrations, with each standard also containing a fixed concentration of the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for both the standards and the samples.

-

Quantify the amount of lambda-cyhalothrin in the sample by comparing its area ratio to the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument signal.[1]

-

Caption: General workflow for pesticide residue analysis using a deuterated internal standard.

Mechanism of Action Visualization

Cyhalothrin, like other pyrethroids, targets the voltage-gated sodium channels in the neuronal membranes of insects and mammals.

Caption: Mechanism of action of Cyhalothrin on voltage-gated sodium channels in neurons.

References

- 1. λ-三氟氯氰菊酯-(苯氧基-d5) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyhalothrin (Clocythrin, Lambda-cyhalothrin) CAS#68085-85-8 [kangmei.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. npic.orst.edu [npic.orst.edu]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. agilent.com [agilent.com]

- 8. naclind.com [naclind.com]

- 9. merck.com [merck.com]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. choice-chem.com [choice-chem.com]

- 12. lambda-Cyhalothrin | C23H19ClF3NO3 | CID 6440557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyhalothrin (UK PID) [inchem.org]

- 14. cdn1.npcdn.net [cdn1.npcdn.net]

- 15. guidechem.com [guidechem.com]

- 16. apps.msuextension.org [apps.msuextension.org]

- 17. solutionsstores.com [solutionsstores.com]

The Pivotal Role of λ-Cyhalothrin-(phenoxy-d5) in Modern Pesticide Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of λ-Cyhalothrin-(phenoxy-d5) as an internal standard for the accurate quantification of λ-Cyhalothrin residues in complex matrices. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that significantly enhances the precision and reliability of pesticide residue analysis by mitigating matrix effects and compensating for analyte loss during sample preparation. The use of a stable isotope-labeled internal standard, such as λ-Cyhalothrin-(phenoxy-d5), which co-elutes with the target analyte and exhibits identical chemical behavior, is fundamental to this approach.[1] This guide provides a comprehensive overview of the analytical methodologies, quantitative data, and experimental workflows relevant to the utilization of this essential analytical standard.

Core Principles of Isotope Dilution Mass Spectrometry

The central premise of isotope dilution mass spectrometry is the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample prior to extraction and analysis.[1] This "internal standard" experiences the same physical and chemical processes as the native analyte throughout the entire analytical procedure. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, it is possible to accurately calculate the initial concentration of the analyte in the sample, effectively correcting for any losses that may have occurred during sample preparation and analysis.[1] This technique is particularly advantageous in complex matrices where significant signal suppression or enhancement can lead to inaccurate quantification with traditional external standard methods.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

| Property | λ-Cyhalothrin | λ-Cyhalothrin-(phenoxy-d5) |

| Chemical Formula | C₂₃H₁₉ClF₃NO₃ | C₂₃D₅H₁₄ClF₃NO₃ |

| Molecular Weight | 449.85 g/mol | 454.88 g/mol [1] |

| Structure | ||

| Key Physical Properties | A white solid with low water solubility. | Exhibits nearly identical physical properties to the non-labeled analog.[1] |

Analytical Methodologies: LC-MS/MS and GC-MS

Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed for the analysis of λ-Cyhalothrin. The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation. The use of λ-Cyhalothrin-(phenoxy-d5) as an internal standard is applicable to both platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of pyrethroid pesticides. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte and its deuterated internal standard.

Table 1: Representative LC-MS/MS Parameters

| Parameter | Setting |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 1 mM Ammonium Fluoride |

| Mobile Phase B | Methanol |

| Gradient | Optimized for separation of pyrethroids |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Dynamic Multiple Reaction Monitoring (dMRM) |

Table 2: Postulated MRM Transitions for λ-Cyhalothrin and λ-Cyhalothrin-(phenoxy-d5)

Note: The MRM transitions for λ-Cyhalothrin-(phenoxy-d5) are inferred from a deuterated Cyhalothrin-D6 standard and would require empirical optimization for the specific phenoxy-d5 variant.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| λ-Cyhalothrin | 467.2 (as [M+NH₄]⁺) | 225.1 | 450.0 | Optimized |

| λ-Cyhalothrin-(phenoxy-d5) | 472.2 (as [M+NH₄]⁺) | 230.1 | 455.0 | Optimized |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with an electron ionization (EI) source, is another robust technique for pyrethroid analysis.

Table 3: Representative GC-MS Parameters

| Parameter | Setting |

| GC Column | HP-5MS (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 275 °C |

| Oven Program | Optimized for pyrethroid separation |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) or MRM |

Table 4: Key Ions for GC-MS Analysis of λ-Cyhalothrin

| Compound | Primary Ion (m/z) | Confirmatory Ion 1 (m/z) | Confirmatory Ion 2 (m/z) |

| λ-Cyhalothrin | 181 | 197 | 208 |

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

Detailed Protocol:

-

Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable).

-

Internal Standard Spiking: Add a known amount of λ-Cyhalothrin-(phenoxy-d5) solution in a suitable solvent (e.g., acetonitrile) to the homogenized sample.

-

Extraction: Add acetonitrile (B52724) to the sample and shake vigorously for 1 minute.

-

Salting Out: Add a mixture of anhydrous magnesium sulfate, sodium chloride, and sodium citrate. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at a specified RPM for a set duration to separate the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., PSA, C18, and anhydrous magnesium sulfate) to remove interfering matrix components.

-

Final Extract Preparation: Vortex and centrifuge the d-SPE tube. The resulting supernatant is the final extract ready for LC-MS/MS or GC-MS analysis.

Preparation of Analytical Standards

-

Stock Solutions: Prepare individual stock solutions of λ-Cyhalothrin and λ-Cyhalothrin-(phenoxy-d5) in a high-purity solvent (e.g., acetonitrile or toluene) at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions to the desired concentrations for creating calibration curves and for spiking quality control samples.

-

Calibration Curve: Prepare a series of calibration standards by spiking blank matrix extract with varying concentrations of λ-Cyhalothrin and a constant concentration of λ-Cyhalothrin-(phenoxy-d5). This matrix-matched calibration curve is essential for accurate quantification.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the analytical process.

Caption: Analytical workflow for pesticide residue analysis using isotope dilution.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

The use of λ-Cyhalothrin-(phenoxy-d5) as an internal standard in isotope dilution mass spectrometry represents the gold standard for the quantitative analysis of λ-Cyhalothrin residues. This approach provides unparalleled accuracy and precision by effectively compensating for matrix-induced signal variations and procedural losses. The detailed methodologies and data presented in this guide offer a robust framework for researchers and analytical scientists to develop and validate high-quality methods for pesticide residue monitoring, ensuring data integrity and contributing to food safety and environmental protection.

References

Navigating the Nuances of Cyhalothrin-d5: A Technical Guide to Isotopic Purity and Stability

For researchers, scientists, and drug development professionals, the reliability of analytical standards is paramount. This in-depth technical guide explores the critical aspects of Cyhalothrin-d5, a deuterated internal standard essential for precise quantitative analysis. We delve into its isotopic purity, long-term stability, and the methodologies required to ensure data integrity.

This compound is the deuterium-labeled version of Cyhalothrin (B162358), a synthetic pyrethroid insecticide.[1] The incorporation of stable heavy isotopes like deuterium (B1214612) is a widely used technique in drug development and analytical chemistry.[1][2] These labeled compounds serve as ideal internal standards for quantitative analyses by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), as they exhibit nearly identical physical properties and behaviors to their non-labeled counterparts during sample preparation and analysis.[1] This guide provides a comprehensive overview of the key parameters that define the quality and reliability of this compound: its isotopic purity and stability over time.

Isotopic Purity of this compound

Isotopic purity is a crucial parameter for any deuterated compound used as an internal standard.[3] It refers to the percentage of the compound that is appropriately labeled with the desired number of deuterium atoms, relative to molecules with fewer or no deuterium atoms. High isotopic purity is essential for accurate quantification in isotope dilution mass spectrometry (IDMS) and other sensitive analytical techniques.[4]

Quantitative Data on Isotopic Purity

Commercially available this compound standards typically exhibit high isotopic purity. The data below is representative of standard product specifications.

| Parameter | Value | Source |

| Purity | 98.0% | MedChemExpress[1] |

| Assay (HPLC) | ≥98.0% | Sigma-Aldrich |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and structural integrity of deuterium-labeled compounds requires sophisticated analytical techniques. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a common and effective strategy.[5]

1. High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the isotopic enrichment of the labeled compound.[3][5]

-

Method: Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS) is often employed.

-

Procedure: A full scan mass spectrum of the this compound sample is acquired. The isotopic ions are then extracted and integrated. The relative abundance of the H/D isotopolog ions (D0 to Dn) is used to calculate the isotopic purity.[3][5] This method is advantageous due to its high sensitivity, rapid analysis time, and very low sample consumption.[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the specific positions of the deuterium labels.[5] It can also provide insights into the relative percent isotopic purity.[5][6]

-

Method: ¹H NMR and ¹³C NMR are standard techniques.

-

Procedure: The absence of signals at specific chemical shifts in the ¹H NMR spectrum, corresponding to the deuterated positions, confirms successful labeling. The overall spectrum is compared to the unlabeled Cyhalothrin standard to ensure the core molecular structure is intact.

3. Gas Chromatography-Mass Spectrometry (GC-MS): This is another valuable technique for confirming the molecular weight and isotope ratios.[7]

The combination of these methods provides a comprehensive characterization of the isotopic purity of this compound, ensuring its suitability as an internal standard.[7]

Stability of this compound

The stability of a deuterated standard is critical for its long-term use and for ensuring the accuracy of analytical results over time. The stability of this compound is expected to be comparable to its unlabeled analogue, lambda-cyhalothrin. Key factors influencing its stability include temperature, light, and pH.

Factors Affecting Stability

-

Temperature: Lambda-cyhalothrin is stable at temperatures below 220°C and shows stability for at least 4 years in the dark at 50°C.[8][9] However, for long-term storage of analytical standards, lower temperatures are recommended to minimize any potential degradation.

-

Light: Cyhalothrin is highly stable to light.[8][9] Losses on storage in the light are reported to be less than 10% over 20 months.[8] Despite this, it is good practice to store standards in amber vials or in the dark to prevent any photochemical degradation.

-

pH and Hydrolysis: Cyhalothrin is slowly hydrolyzed by water in sunlight at pH 7-9, with the rate increasing at a pH greater than 9.[8] Lambda-cyhalothrin is stable in water at pH 5.[9] At pH 7 and 9, racemization can occur.[9]

-

Biodegradation: In soil, cyhalothrin degrades relatively rapidly, with reported half-lives ranging from 22 to 82 days depending on the soil type and conditions.[9]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information.

| Form | Temperature | Additional Notes | Source |

| Neat/Solid | 2-8°C | Keep container tightly closed in a dry, well-ventilated place.[10] | Sigma-Aldrich, Merck[10] |

| In Solution | -20°C | Recommended for up to 2 years. | MedChemExpress[1] |

Experimental Protocols for Stability Testing

Long-term stability studies are essential to establish the shelf-life of a deuterated standard.

-

Method: A batch of this compound is stored under controlled conditions (e.g., recommended storage temperature, elevated temperature, and exposure to light).

-

Procedure:

-

Aliquots of the standard are analyzed at regular intervals (e.g., 0, 3, 6, 12, and 24 months).

-

High-Performance Liquid Chromatography (HPLC) with UV or MS detection is a common method to assess the purity of the compound over time.

-

A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

-

The results are used to determine the shelf-life and optimal storage conditions for the standard.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. symeres.com [symeres.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moravek.com [moravek.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 10. merck.com [merck.com]

Cyhalothrin-d5: A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyhalothrin-d5, a deuterated analog of the pyrethroid insecticide Cyhalothrin. This document details its chemical properties and its primary application as an internal standard for quantitative analysis in various research and monitoring contexts.

Core Chemical Data

This compound is a stable isotope-labeled version of Cyhalothrin, where five hydrogen atoms on the phenoxy ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, while maintaining similar chemical and physical properties. This characteristic makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the target analyte but is distinguishable by its mass-to-charge ratio.

Below is a summary of the key quantitative data for different isomers of this compound.

| Property | gamma-Cyhalothrin-d5 | lambda-Cyhalothrin-(phenoxy-d5) |

| CAS Number | 2140302-00-5[1] | 91465-08-6 (unlabeled)[2][3][4] |

| Molecular Formula | C₂₃H₁₄D₅ClF₃NO₃ | C₂₃D₅H₁₄ClF₃NO₃ |

| Molecular Weight | 454.9 g/mol [1] | 454.88 g/mol |

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily utilized as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for the precise quantification of Cyhalothrin residues in various matrices, including environmental, agricultural, and biological samples. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.

The following is a generalized experimental protocol for the analysis of Cyhalothrin in a sample matrix using this compound as an internal standard.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.

-

Extraction:

-

Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) with water.

-

Add a known concentration of this compound internal standard solution.

-

Add acetonitrile (B52724) and a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute to partition the analytes into the acetonitrile layer.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and magnesium sulfate to remove residual water).

-

Vortex and then centrifuge.

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Injection Volume: Typically 1-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for pyrethroids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both unlabeled Cyhalothrin and the this compound internal standard are monitored.

-

3. Quantification

The concentration of Cyhalothrin in the original sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Workflow for Cyhalothrin Analysis using this compound Internal Standard

Caption: Workflow for quantitative analysis of Cyhalothrin.

Signaling Pathways

As a deuterated internal standard, this compound is not typically used in studies investigating biological signaling pathways. The biologically active compound is the unlabeled Cyhalothrin. Cyhalothrin, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects, causing prolonged channel opening, hyperexcitation of the nerves, paralysis, and ultimately death. Research into the specific signaling pathways affected by Cyhalothrin would focus on the unlabeled compound.

References

The Analytical Utility of Cyhalothrin-d5 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical applications of Cyhalothrin-d5, a deuterated isotopologue of the synthetic pyrethroid insecticide cyhalothrin (B162358). Its primary role as an internal standard in analytical chemistry provides a cornerstone for accurate and precise quantification of cyhalothrin and related pyrethroids in complex matrices. This document serves as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and illustrating key chemical and analytical pathways.

Introduction to this compound

Cyhalothrin is a potent, broad-spectrum insecticide widely used in agriculture and public health.[1] Due to its potential environmental impact and presence as residues in food commodities, sensitive and reliable analytical methods are imperative for monitoring its levels.[2] this compound, in which five hydrogen atoms on the phenoxybenzyl moiety are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based analytical techniques.[3][4] Its chemical and physical properties are nearly identical to the non-labeled cyhalothrin, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate quantification.[4][5]

Core Application: Internal Standard in Chromatography-Mass Spectrometry

The predominant application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the analysis of cyhalothrin and other pyrethroids. This technique is widely employed in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled standard (e.g., this compound) to a sample prior to any processing steps. The ratio of the signal from the native analyte to the labeled standard is measured by the mass spectrometer. Because the native analyte and the internal standard are affected proportionally by any losses during sample preparation or fluctuations in instrument performance, the calculated concentration of the native analyte remains accurate.

A logical workflow for the use of this compound as an internal standard in a typical analytical procedure is depicted below.

Caption: General analytical workflow incorporating this compound.

Experimental Protocols and Data

The following sections provide detailed methodologies for the analysis of pyrethroids using this compound as an internal standard.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[6][7][8]

Protocol for Food Matrices (e.g., Fruits, Vegetables):

-

Homogenization: Homogenize 10-15 g of the sample.

-

Extraction:

-

Place a 10 g subsample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add the appropriate amount of this compound internal standard solution.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.[9]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube.

-

The d-SPE tube contains a sorbent mixture to remove interfering matrix components. A common mixture for general food matrices is 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and add a small amount of a weak acid (e.g., formic acid) to improve the stability of certain pesticides.

-

The extract is now ready for GC-MS or LC-MS/MS analysis.

-

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry is a powerful tool for the sensitive and selective detection of pyrethroids.

Typical GC-MS/MS Parameters for λ-Cyhalothrin Analysis:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |

| Injection Mode | Pulsed Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, ramp to 200 °C at 3 °C/min, ramp to 280 °C at 8 °C/min (hold 10 min) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Mass Spectrometer | Agilent 7000C Triple Quadrupole or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Multiple Reaction Monitoring (MRM) Transitions for λ-Cyhalothrin and this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| λ-Cyhalothrin (Quantifier) | 197 | 141 | 15 |

| λ-Cyhalothrin (Qualifier) | 197 | 152 | 10 |

| This compound | 202 | 141 | 15 |

Note: Specific ions and collision energies may vary depending on the instrument and optimization.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is also widely used, particularly for pyrethroids that may be thermally labile.

Typical UPLC-MS/MS Parameters for λ-Cyhalothrin Analysis: [10]

| Parameter | Value |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 5 mM Ammonium (B1175870) Formate in Water |

| Mobile Phase B | 5 mM Ammonium Formate in Methanol |

| Gradient | 90% B (isocratic) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550 °C |

Multiple Reaction Monitoring (MRM) Transitions for λ-Cyhalothrin and this compound: [10]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| λ-Cyhalothrin (Quantifier) | 467.1 | 224.7 | 150 |

| λ-Cyhalothrin (Qualifier) | 467.1 | 423.1 | 150 |

| This compound | 472.1 | 224.7 | 150 |

Note: The precursor ion for λ-cyhalothrin and its deuterated analogue often corresponds to the ammonium adduct [M+NH₄]⁺ in positive ESI mode.[10]

Chemical Pathways of Cyhalothrin

Understanding the metabolic and degradation pathways of cyhalothrin is crucial for identifying the target analytes in various studies. This compound can be used to quantify the parent compound as it undergoes these transformations.

Metabolic Pathway

In mammals, cyhalothrin is primarily metabolized through the cleavage of the ester linkage.[3] This hydrolysis results in the formation of 3-phenoxybenzoic acid (3-PBA) and 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP).[2][8][11]

Caption: Primary metabolic breakdown of cyhalothrin in mammals.

Photodegradation Pathway

In the environment, cyhalothrin can undergo degradation upon exposure to sunlight. The photodegradation pathways can be complex, involving ester cleavage, decarboxylation, and reductive dehalogenation.[12]

Caption: Major photodegradation routes of λ-cyhalothrin.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of cyhalothrin residues in a variety of matrices. Its use as an internal standard in conjunction with powerful analytical techniques like GC-MS/MS and LC-MS/MS allows researchers to overcome challenges associated with matrix interference and instrumental variability. The detailed protocols and data presented in this guide provide a solid foundation for the development and implementation of robust analytical methods for pyrethroid monitoring, contributing to enhanced food safety and environmental protection.

References

- 1. Pathway and kinetics of cyhalothrin biodegradation by Bacillus thuringiensis strain ZS-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimisanj.com [shimisanj.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. agilent.com [agilent.com]

- 10. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Pyrethroids in Vegetable Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Application Note

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of a panel of pyrethroid insecticides in complex vegetable matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction and cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, Cyhalothrin-d5 is employed as a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response. The method is validated according to SANTE guidelines, demonstrating excellent linearity, recovery, and sensitivity for the target pyrethroids, making it suitable for routine monitoring and food safety applications.

Introduction

Pyrethroids are a class of synthetic insecticides widely used in agriculture to protect crops from a variety of pests. Due to their potential for bioaccumulation and adverse health effects in non-target organisms, including humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for pyrethroids in food products. Consequently, there is a critical need for reliable and sensitive analytical methods for the routine monitoring of these compounds in diverse and complex food matrices.

LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the behavior of the target analytes during sample preparation and analysis, thereby correcting for any losses or matrix-induced signal suppression or enhancement. This application note provides a detailed protocol for the analysis of multiple pyrethroids in vegetables, offering a streamlined workflow for food safety and quality control laboratories.

Experimental

Materials and Reagents

-

Standards: Analytical standards of pyrethroids (Bifenthrin, Cypermethrin, Deltamethrin, Fenvalerate, Lambda-cyhalothrin, Permethrin, etc.) and the internal standard this compound were of high purity (≥98%).

-

Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water, all LC-MS grade.

-

Reagents: Formic acid, ammonium (B1175870) formate, anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate.

-

QuEChERS tubes: 15 mL and 50 mL polypropylene (B1209903) centrifuge tubes containing pre-weighed salts and cleanup sorbents (e.g., PSA, C18).

Sample Preparation (Modified QuEChERS)

A modified QuEChERS protocol is employed for the extraction of pyrethroids from vegetable samples.

-

Homogenization: Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing cleanup sorbents (e.g., MgSO₄, PSA, and C18). Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.

-

Final Extract: Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of target pyrethroids (e.g., start at 50% B, ramp to 95% B, hold, and re-equilibrate) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Table 2: Representative MRM Transitions for Selected Pyrethroids and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Bifenthrin | 440.1 | 181.1 | 165.1 |

| Lambda-cyhalothrin | 467.0 | 208.0 | 181.0 |

| Cypermethrin | 434.1 | 191.1 | 165.1 |

| Deltamethrin | 523.0 | 281.0 | 253.0 |

| Fenvalerate | 437.1 | 167.1 | 125.1 |

| Permethrin | 408.1 | 183.1 | 165.1 |

| This compound (IS) | 472.0 | 208.0 | 181.0 |

Note: MRM transitions should be optimized for the specific instrument used.

Results and Discussion

The developed method demonstrates excellent performance for the quantification of pyrethroids in vegetable matrices. The use of this compound as an internal standard effectively compensates for matrix effects, leading to high accuracy and precision.

Method Validation

The method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (recovery), and precision (relative standard deviation, RSD). The validation was performed in various vegetable matrices such as tomato, cucumber, and bell pepper.

Table 3: Representative Quantitative Performance Data for Pyrethroid Analysis

| Analyte | Linearity Range (ng/mL) | R² | LOQ (µg/kg) | LOD (µg/kg) | Accuracy (Recovery %) | Precision (RSD %) |

| Bifenthrin | 1 - 100 | >0.995 | 10 | 3 | 85 - 110 | < 15 |

| Lambda-cyhalothrin | 1 - 100 | >0.995 | 10 | 3 | 90 - 115 | < 15 |

| Cypermethrin | 1 - 100 | >0.995 | 10 | 3 | 88 - 112 | < 15 |

| Deltamethrin | 1 - 100 | >0.995 | 10 | 3 | 82 - 108 | < 15 |

| Fenvalerate | 1 - 100 | >0.995 | 10 | 3 | 87 - 113 | < 15 |

| Permethrin | 1 - 100 | >0.995 | 10 | 3 | 85 - 110 | < 15 |

Note: These are representative values. Actual performance may vary depending on the matrix and instrumentation.

Conclusion

The described LC-MS/MS method, incorporating a modified QuEChERS sample preparation protocol and the use of this compound as an internal standard, provides a reliable, sensitive, and accurate means for the quantitative analysis of pyrethroid residues in vegetable matrices. The method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues to ensure food safety and compliance with regulatory standards.

Experimental Workflow and Diagrams

Caption: Experimental workflow for the quantitative analysis of pyrethroids.

Caption: Logical relationship of the analytical method components.

Application Note: High-Precision Quantification of Cyhalothrin using Isotope Dilution Mass Spectrometry

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis of Stable Isotope Labeled D5-Cyhalothrin, D5-Fenpropath...: Ingenta Connect [ingentaconnect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Isotope dilution gas chromatography/mass spectrometry method for determination of pyrethroids in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Cyhalothrin Residues in Diverse Food Matrices Using Cyhalothrin-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cyhalothrin (B162358) residues in a variety of food matrices. To ensure accuracy and precision, particularly in complex sample matrices, Cyhalothrin-d5 is employed as an internal standard. The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method provides excellent recovery, low limits of detection, and is suitable for high-throughput screening of food products for cyhalothrin residues, aiding in regulatory compliance and ensuring food safety.

Introduction

Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture to control a broad spectrum of pests on crops such as fruits, vegetables, cereals, and cotton.[1] Due to its potential toxicity to humans and non-target organisms, regulatory bodies worldwide have established maximum residue limits (MRLs) for cyhalothrin in various food commodities.[1] Accurate and reliable analytical methods are crucial for monitoring these residues to ensure consumer safety.

The complexity of food matrices often introduces challenges such as matrix effects (ion suppression or enhancement) that can compromise the accuracy of quantitative analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these matrix effects and for variations during sample preparation and injection. This compound, being chemically identical to the analyte, co-elutes and experiences the same matrix effects, thus providing a reliable basis for quantification.

This application note provides a comprehensive protocol for the extraction, cleanup, and analysis of cyhalothrin residues in food matrices using this compound as an internal standard. The method is validated across several representative food matrices to demonstrate its applicability.

Experimental Protocols

Sample Preparation: Modified QuEChERS Extraction

This protocol is a modification of the widely used QuEChERS method.

Reagents and Materials:

-